REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:15])([CH3:14])[C:3]([NH:5][CH:6]([C:10](=[O:13])[CH2:11][CH3:12])[CH2:7][CH:8]=[CH2:9])=O.FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>>[CH2:7]([C:6]1[N:5]=[C:3]([C:2]([CH3:15])([CH3:14])[CH3:1])[O:13][C:10]=1[CH2:11][CH3:12])[CH:8]=[CH2:9]
|
Name
|
|
Quantity
|
9.94 mmol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC(CC=C)C(CC)=O)(C)C
|
Name
|
|
Quantity
|
16.74 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
8.29 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
ice Na2CO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer (pH ˜8), extracted twice with AcOEt
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)C=1N=C(OC1CC)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |